molecular formula C14H10F4N2OS B2665851 4-fluorophenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether CAS No. 478031-78-6

4-fluorophenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether

Cat. No. B2665851
CAS RN: 478031-78-6
M. Wt: 330.3
InChI Key: IZASDRSTCBOXKB-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a trifluoromethyl group (-CF3), a methyl group (-CH3), and a fluorophenyl group (C6H4F). These groups are often found in pharmaceuticals and could potentially exhibit various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The trifluoromethyl group could be introduced using a trifluoromethylation reagent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the attached trifluoromethyl, methyl, and fluorophenyl groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrazole ring and the various attached groups. For example, the trifluoromethyl group is known to be a strong electron-withdrawing group, which could influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .

Scientific Research Applications

Herbicidal Applications

The synthesis and quantitative structure-activity relationship (QSAR) analysis of herbicidal 3-pyrazolyl α,α,α-trifluorotolyl ethers, which share a structural similarity with the compound , indicate significant pre-emergent activity against narrowleaf weed species. These compounds are designed to inhibit protoporphyrinogen IX oxidase, a critical enzyme in the chlorophyll biosynthetic pathway, offering a novel class of herbicides with a shift from 4'-nitro to 4'-trifluoromethyl substitution (Clark, 1996).

Synthesis and Application in Medicinal and Agricultural Chemistry

A study presents fluoroalkyl amino reagents developed for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. This methodology facilitates the synthesis of fluorinated pyrazoles, which are important building blocks for medicinal and agricultural chemistry. The versatility of these reagents opens up new avenues for the design of novel compounds with potential bioactivity (Schmitt et al., 2017).

Optical and Dielectric Properties in Material Science

Research on the effects of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films has been conducted. This study compares the impact of the trifluoromethyl (CF3) group and ether group on the optical property of fluorinated polyimides, with findings indicating that the ether group has a better thermal stability and similar effects in lowering color intensity. These insights are valuable for the development of materials with specific optical and dielectric properties (Jang et al., 2007).

Antimicrobial Activity

The environmentally benign synthesis of fluorinated pyrazolone derivatives and their antimicrobial activity highlight the potential of such compounds in addressing the need for new antimicrobial agents. The study compares conventional, ultrasonication, and microwave techniques for the synthesis of these compounds, which are then screened for their antimicrobial activity, showcasing the relevance of fluorinated compounds in developing new therapeutic agents (Shelke et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, it could interact with various biological targets in the body. The exact mechanism of action would need to be determined through further study .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through toxicity studies. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could include further studies to determine its potential uses, such as in pharmaceuticals or materials science. Additionally, further studies could be conducted to optimize its synthesis and improve its properties .

properties

IUPAC Name

5-[(4-fluorophenoxy)methyl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4N2OS/c1-20-13-11(12(19-20)14(16,17)18)6-10(22-13)7-21-9-4-2-8(15)3-5-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZASDRSTCBOXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)COC3=CC=C(C=C3)F)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluorophenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether

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